molecular formula C17H21F3N2O3 B7344040 N-[(3R,4R)-4-hydroxyoxan-3-yl]-2-pyrrolidin-1-yl-4-(trifluoromethyl)benzamide

N-[(3R,4R)-4-hydroxyoxan-3-yl]-2-pyrrolidin-1-yl-4-(trifluoromethyl)benzamide

Cat. No. B7344040
M. Wt: 358.35 g/mol
InChI Key: SFRQLWYLGFQLKS-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R,4R)-4-hydroxyoxan-3-yl]-2-pyrrolidin-1-yl-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Mechanism of Action

N-[(3R,4R)-4-hydroxyoxan-3-yl]-2-pyrrolidin-1-yl-4-(trifluoromethyl)benzamide exerts its anti-tumor effect by inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK inhibition leads to downstream effects, including inhibition of NF-κB and AKT signaling pathways, which are important for B-cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit platelet aggregation, which may have implications for its use in patients with thrombotic disorders. This compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which may have implications for its use in autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[(3R,4R)-4-hydroxyoxan-3-yl]-2-pyrrolidin-1-yl-4-(trifluoromethyl)benzamide is its specificity for BTK, which may reduce off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

For N-[(3R,4R)-4-hydroxyoxan-3-yl]-2-pyrrolidin-1-yl-4-(trifluoromethyl)benzamide include clinical trials in various B-cell malignancies, as well as exploration of its potential use in other diseases, such as autoimmune disorders. Additionally, further research is needed to optimize dosing and administration schedules, as well as to identify potential biomarkers of response to this compound.

Synthesis Methods

The synthesis of N-[(3R,4R)-4-hydroxyoxan-3-yl]-2-pyrrolidin-1-yl-4-(trifluoromethyl)benzamide involves several steps, starting with the protection of the hydroxyl group of 4-hydroxyoxane. This is followed by the addition of a pyrrolidine ring to the protected oxane, and subsequent deprotection of the hydroxyl group. The resulting compound is then coupled with 4-(trifluoromethyl)benzoic acid to obtain this compound.

Scientific Research Applications

N-[(3R,4R)-4-hydroxyoxan-3-yl]-2-pyrrolidin-1-yl-4-(trifluoromethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

IUPAC Name

N-[(3R,4R)-4-hydroxyoxan-3-yl]-2-pyrrolidin-1-yl-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3/c18-17(19,20)11-3-4-12(14(9-11)22-6-1-2-7-22)16(24)21-13-10-25-8-5-15(13)23/h3-4,9,13,15,23H,1-2,5-8,10H2,(H,21,24)/t13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRQLWYLGFQLKS-UKRRQHHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3COCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)C(=O)N[C@@H]3COCC[C@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.